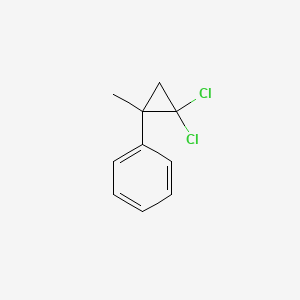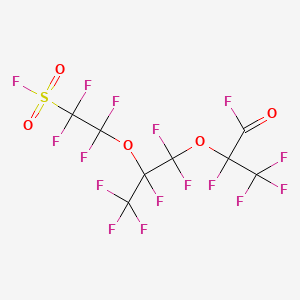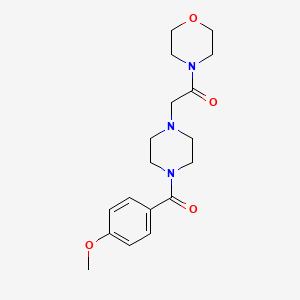
Molracetam
Overview
Description
Molracetam is a synthetic compound belonging to the racetam family of nootropics. It is known for its potential cognitive-enhancing properties, particularly in improving memory and learning. This compound has a molecular formula of C18H25N3O4 and a molar mass of 347.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Molracetam can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with morpholine to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Molracetam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation agents like chlorine or bromine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored as a potential treatment for cognitive disorders such as Alzheimer’s disease and major depressive disorder.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Molracetam exerts its effects primarily by enhancing high-affinity choline uptake, which is the rate-limiting step in the synthesis of acetylcholine, a key neurotransmitter involved in memory and learning. By increasing the availability of choline, this compound promotes the synthesis of acetylcholine, thereby improving cognitive functions. The compound also interacts with various molecular targets and pathways, including cholinergic and glutamatergic systems .
Comparison with Similar Compounds
Similar Compounds
Piracetam: The first racetam nootropic, known for its cognitive-enhancing effects.
Aniracetam: Another racetam with potential anxiolytic and cognitive-enhancing properties.
Oxiracetam: Known for its stimulating effects and cognitive benefits.
Uniqueness of Molracetam
This compound is unique among racetams due to its specific chemical structure, which allows it to selectively enhance high-affinity choline uptake. This selective mechanism of action distinguishes it from other racetams, which may have broader or different modes of action .
Properties
CAS No. |
94746-78-8 |
|---|---|
Molecular Formula |
C18H25N3O4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H25N3O4/c1-24-16-4-2-15(3-5-16)18(23)21-8-6-19(7-9-21)14-17(22)20-10-12-25-13-11-20/h2-5H,6-14H2,1H3 |
InChI Key |
PSWBKVWMVVCATC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3 |
Key on ui other cas no. |
94746-78-8 |
solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
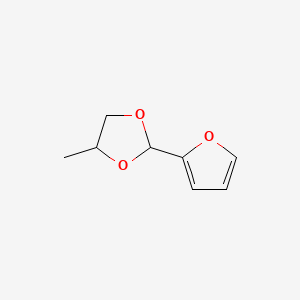
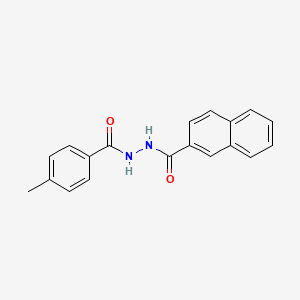

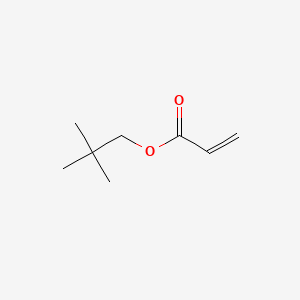
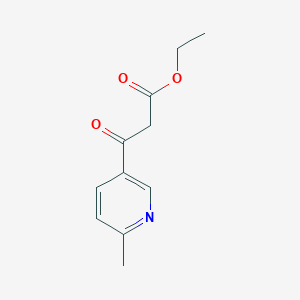
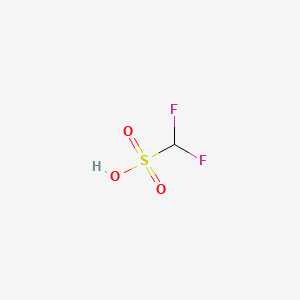
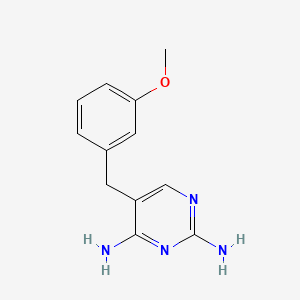
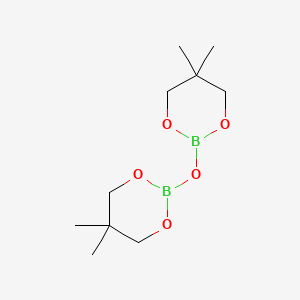
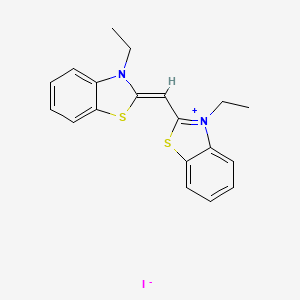
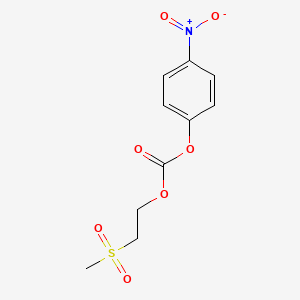

![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)
